Membrane Primary Amine Oxidase Selectivity
2-(Benzylamino)-2-pyridin-3-ylethanol exhibits strong and selective inhibition of membrane primary amine oxidase (benzylamine oxidase) from porcine serum, with an IC50 of 130 nM. In contrast, its inhibition of porcine kidney diamine oxidase is negligible, with an IC50 of approximately 1,000,000 nM [1]. This represents a selectivity ratio exceeding 7,700-fold in favor of the membrane primary amine oxidase target. No such selectivity profile has been reported for the unsubstituted analog 2-amino-2-pyridin-3-ylethanol (CAS 372144-01-9), which lacks the benzyl moiety essential for this enzymatic discrimination .
vs ~1,000,000 nM (diamine oxidase)
~7,700-fold selectivity
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM (membrane primary amine oxidase / benzylamine oxidase from porcine serum); IC50 ≈ 1.00E+6 nM (diamine oxidase from porcine kidney) |
| Comparator Or Baseline | 2-Amino-2-pyridin-3-ylethanol (CAS 372144-01-9): No reported activity against either enzyme |
| Quantified Difference | Selectivity ratio of ~7,700-fold between membrane primary amine oxidase and diamine oxidase for the target compound; comparator lacks any established amine oxidase activity |
| Conditions | Inhibition of benzylamine binding to benzylamine oxidase of porcine serum; inhibition of putrescine binding to diamine oxidase of porcine kidney. Data curated by ChEMBL and hosted in BindingDB [1]. |
Why This Matters
This selectivity profile establishes 2-(benzylamino)-2-pyridin-3-ylethanol as a tool compound for discriminating between copper-containing amine oxidase subtypes, whereas unsubstituted analogs cannot provide this functional distinction.
- [1] BindingDB. BDBM50370602 (CHEMBL538353). Membrane Primary Amine Oxidase (IC50 = 130 nM) and Diamine Oxidase (IC50 ≈ 1.00E+6 nM) Data. Accessed 2026. View Source
